molecular formula C17H19FN4O2S B2878634 N-butyl-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 900010-12-0

N-butyl-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2878634
CAS No.: 900010-12-0
M. Wt: 362.42
InChI Key: VTPWLBMDIJAWMF-UHFFFAOYSA-N
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Description

N-butyl-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a specialized thieno[3,4-c]pyrazole derivative designed for advanced pharmacological and biochemical research. This ethanediamide-class compound is structurally engineered to serve as a key chemical tool in the investigation of kinase signaling pathways and cellular modulation mechanisms. Its core molecular architecture, which features a fluorophenyl-thienopyrazole scaffold, is recognized in medicinal chemistry for its potential to interact with specific ATP-binding sites and allosteric pockets on various enzyme targets. Researchers utilize this compound primarily in high-throughput screening assays and target validation studies to explore the structure-activity relationships of kinase inhibition and to elucidate novel mechanisms for therapeutic intervention. The incorporation of the 4-fluorophenyl substituent is a strategic modification that influences the compound's electronic properties, membrane permeability, and overall binding affinity, making it a valuable probe for studying bioisosteric replacements and optimizing lead compounds in drug discovery. The compound is offered exclusively For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or animal use. All studies should be conducted in accordance with applicable laboratory safety regulations.

Properties

IUPAC Name

N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-2-3-8-19-16(23)17(24)20-15-13-9-25-10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPWLBMDIJAWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N-butyl-N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thienopyrazole compounds.

Scientific Research Applications

N-butyl-N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogue is N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS: 899733-61-0) . Key differences include:

  • Substituent at the ethanediamide nitrogen : The target compound has an N-butyl group, whereas the analogue features an N-(4-fluorobenzyl) group.
  • Sulfone modification: The analogue contains a 5,5-dioxido (sulfone) group on the thienopyrazole ring, absent in the target compound.

These modifications influence physicochemical properties:

  • The fluorobenzyl group in the analogue may improve aromatic stacking interactions in biological targets.
  • The sulfone group in the analogue could enhance metabolic stability or hydrogen-bonding capacity .

Heterocyclic Systems with Fluorinated Aromatic Groups

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares fluorinated aromatic motifs but diverges in core structure :

  • Core heterocycle: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine vs. thieno[3,4-c]pyrazole.
  • Functional groups : A benzenesulfonamide group in Example 53 replaces the ethanediamide moiety.
  • Melting point : Example 53 has a higher melting point (175–178°C), suggesting stronger crystalline packing due to sulfonamide and chromen groups.

Pesticide-Related Compounds ()

Differences include:

  • Application : The target compound lacks documented pesticidal use.
  • Structural motifs: Flutolanil’s trifluoromethylbenzamide group contrasts with the thienopyrazole-ethanediamide system.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Application/Use
Target Compound: N-butyl-N'-[2-(4-fluorophenyl)-thieno[3,4-c]pyrazol-3-yl]ethanediamide Not reported Not reported N-butyl, 4-fluorophenyl Inferred medicinal
N-(4-Fluorobenzyl)-[...]ethanediamide Calculated ~469.5 Not reported 4-fluorobenzyl, 5,5-dioxido Research compound
Example 53 () 589.1 175–178 Chromen-4-one, pyrazolopyrimidine Kinase inhibitor?
Flutolanil 323.3 Not reported Trifluoromethylbenzamide Pesticide

Research Findings and Implications

  • Metabolic Stability : The absence of a sulfone group (cf. ) may reduce metabolic resistance compared to its analogue, necessitating prodrug strategies .
  • Synthetic Accessibility : The N-butyl chain simplifies synthesis relative to fluorobenzyl or chromen-containing analogues, which require multi-step functionalization.

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